molecular formula C15H13NO B13989446 1-Benzyl-1H-indol-4-ol

1-Benzyl-1H-indol-4-ol

Cat. No.: B13989446
M. Wt: 223.27 g/mol
InChI Key: PYDYILSIDWNPMK-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-4-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with a hydroxyl group at the 4-position of the indole ring.

Preparation Methods

The synthesis of 1-Benzyl-1H-indol-4-ol can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and an appropriate ketone under acidic conditions . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as methanesulfonic acid, to yield the desired indole derivative.

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Chemical Reactions Analysis

1-Benzyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to activate receptors involved in immune response . The specific molecular targets and pathways depend on the particular indole derivative and its chemical structure.

Comparison with Similar Compounds

1-Benzyl-1H-indol-4-ol can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and benzyl group at the nitrogen atom make it a versatile compound for various applications .

Properties

IUPAC Name

1-benzylindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-8-4-7-14-13(15)9-10-16(14)11-12-5-2-1-3-6-12/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDYILSIDWNPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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